molecular formula C11H11NO3 B115092 Ethyl 5-aminobenzofuran-2-carboxylate CAS No. 174775-48-5

Ethyl 5-aminobenzofuran-2-carboxylate

Cat. No. B115092
M. Wt: 205.21 g/mol
InChI Key: YFFLLDHEEWSHQG-UHFFFAOYSA-N
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Description

Ethyl 5-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used as a synthetic intermediate in the preparation of indolebutylpiperazines, a class of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors . It has also been used as a potential radiolabelled analog for melanoma imaging and targeted radiotherapy .


Molecular Structure Analysis

The molecular structure of Ethyl 5-aminobenzofuran-2-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 205.21 .


Physical And Chemical Properties Analysis

Ethyl 5-aminobenzofuran-2-carboxylate is a solid at 20°C . It has a melting point of 62.0 to 66.0°C . It is soluble in Chloroform and DMSO . It should be stored under inert gas at 2–8°C .

Scientific Research Applications

  • Chemical Modifications and Derivatives :

    • Ethyl 5-aminobenzofuran-2-carboxylate can be converted into various derivatives, such as brominated compounds, amines, and thiouronium salts. These derivatives have potential pharmacological applications (Chapman et al., 1971).
    • It can also be modified to synthesize new compounds with antimicrobial properties. For example, derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate showed notable antimicrobial activities (Desai et al., 2019).
  • Synthesis of Benzofuro-Diazepines :

    • The compound is used in the synthesis of benzofuro[3,2-e]-1,4-diazepines, which exhibit antimicrobial and anticonvulsant activities. This synthesis involves chloroacetylation and treatment with hexamethylene tetramine (Basavaraja et al., 2008).
  • Photolysis Studies :

    • The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, has been studied, revealing insights into photochemical reactions and pathways (Ang & Prager, 1992).
  • Analytical and Spectral Studies :

    • Ethyl 5-aminobenzofuran-2-carboxylate derivatives are used in the synthesis of organic ligands, which are then characterized and evaluated for antimicrobial activities. Such compounds could have applications in medicinal chemistry (Patel, 2020).
  • Azo-Schiff Base Synthesis :

    • A novel azo-Schiff base of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized, demonstrating the versatility of ethyl 5-aminobenzofuran-2-carboxylate derivatives in creating complex molecular structures with potential applications in various fields, including materials science (Menati et al., 2020).
  • Optical Characterizations and Applications :

    • Derivatives of ethyl 5-aminobenzofuran-2-carboxylate have been used in the synthesis of compounds with unique optical properties, useful for applications like photodiodes (Elkanzi et al., 2020).
  • Acetylcholinesterase Inhibition and Neuroprotection :

    • A derivative, ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, has been studied for its acetylcholinesterase inhibition and neuroprotective properties, indicating potential applications in treating neurodegenerative diseases (Orozco et al., 2004).
  • Molecular Modeling and Synthesis :

    • In silico analysis and synthesis studies of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate have shown its potential as a selective acetylcholinesterase inhibitor, useful in Alzheimer's disease research (Soriano et al., 2010).

Safety And Hazards

Ethyl 5-aminobenzofuran-2-carboxylate is classified as an irritant . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin, eyes, and clothing .

properties

IUPAC Name

ethyl 5-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFLLDHEEWSHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431558
Record name Ethyl 5-aminobenzofuran-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminobenzofuran-2-carboxylate

CAS RN

174775-48-5
Record name 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester
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Record name Ethyl 5-aminobenzofuran-2-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-aminobenzofuran-2-carboxylate
Source EPA DSSTox
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Record name 5-aminobenzofuran-2-carboxylic acid ethylester
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Record name ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNA7K2K6RX
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Synthesis routes and methods I

Procedure details

A solution of 2.3 g of ethyl 5-nitrobenzofuran-2-carboxylate in 60 ml of methanol is hydrogenated in the presence of Raney nickel. The catalyst is filtered off and the solution is concentrated. After customary working up, ethyl 5-aminobenzofuran-2-carboxylate, Rf 0.1 (dichloromethane/ethanol 9.5:0.5) obtained; hydrochloride m.p. 246°-248°.
Quantity
2.3 g
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60 mL
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Synthesis routes and methods II

Procedure details

The appropriate arylcarboxylic acid is synthesized by the coupling of indole-2-carboxylic acid, benzofuran-2-carboxylic acid or benzothiophene-2-carboxylic acid with ethyl 5-amino-aryl-2-carboxylate in DMF with EDCI, and saponification of the ester. Ethyl 5-aminoindole-2-carboxylate is formed by catalytic hydrogenation of ethyl 5-nitroindole-2-carboxylate (Parmerter, S. M.; Cook, A. G.; Dixon, W. B. J. Am. Chem. Soc. 1958, 80, 4621). Ethyl 5-aminobenzothiophene-2-carboxylate can be synthesized as described in: Zambias, R. A.; Hammond, M. L. J. Syn. Commun. 1991, 21, 959. Ethyl 5-aminobenzofuran-2-carboxylate is prepared from the commercially available 5-nitrobenzofuran-2-carboxylic acid.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
B Nazirkar, M Mandewale, R Yamgar - Journal of taibah university …, 2019 - Taylor & Francis
… Scaffold ethyl 5-aminobenzofuran-2-carboxylate (4) was prepared by reported procedure [… of the benzofuran core gave the corresponding ethyl 5-aminobenzofuran-2-carboxylate (4) in …
Number of citations: 49 www.tandfonline.com
PS Desai, NS Indorwala - Int. J. Curr. Res. Chem. Pharm. Sci, 2016 - academia.edu
… Derivatives of benzofuran ((E)-ethyl-5-(2-phenyldiazenyl) benzofuran-2-carboxylate and ethyl 5-aminobenzofuran-2-carboxylate) were used as corrosion inhibitors for mild steel in …
Number of citations: 2 www.academia.edu
L Peng, SL Wu, JX Xu, DS Chen - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
… A dry 25 mL flask was charged with ethyl 5-aminobenzofuran-2-carboxylate 1 (205 mg, 1.0 mmol), aromatic aldehyde 2 (1.0 mmol), 3-oxo-3-phenylpropanenitrile 3 (145 mg, 1.0 mmol) …
Number of citations: 1 www.tandfonline.com
J Renuka, KI Reddy, K Srihari, VU Jeankumar… - Bioorganic & Medicinal …, 2014 - Elsevier
… Subsequent reduction of the nitro group at the 5th position of the benzofuran core gave the corresponding ethyl 5-aminobenzofuran-2-carboxylate (6) in excellent yield. This (6) on …
Number of citations: 57 www.sciencedirect.com
KI Reddy, K Srihari, J Renuka, KS Sree… - Bioorganic & medicinal …, 2014 - Elsevier
… Subsequent reduction of the nitro group at the 5th position of the benzofuran core gave the corresponding ethyl 5-aminobenzofuran-2-carboxylate (7) in excellent yields. This (7) on …
Number of citations: 46 www.sciencedirect.com
Y Miao, Y Hu, J Yang, T Liu, J Sun, X Wang - RSC advances, 2019 - pubs.rsc.org
… Subsequent reduction of the nitro group at the 5th position of the benzofuran ring gives the corresponding ethyl 5-aminobenzofuran-2-carboxylate (136) compound. The advantage of …
Number of citations: 169 pubs.rsc.org
K Chaudhari, S Surana, P Jain, HM Patel - European journal of medicinal …, 2016 - Elsevier
… Subsequent reduction of the nitro group at the 5th position of the benzofurane core gave the corresponding ethyl 5-aminobenzofuran-2- carboxylate (10) in excellent yield. Further …
Number of citations: 67 www.sciencedirect.com
T Heinrich, H Böttcher, R Gericke… - Journal of medicinal …, 2004 - ACS Publications
… A suspension of 48.3 g (0.2 mol) of ethyl 5-aminobenzofuran-2-carboxylate 6, 37.7 g (0.2 mol) of bis(2-chloroethyl)ammonium chloride, and 15.2 g (0.1 mol) of potassium carbonate …
Number of citations: 156 pubs.acs.org
EW Smith - 1936 - search.proquest.com
… A 45.5$ yield of crude ethyl 5-aminobenzofuran-2-carboxylate hydrochloride was obtained* The crude material was crystallized from 2if hydrochloric acid to yield 5-aminobenzofuran-2-…
Number of citations: 4 search.proquest.com
X Liang, H Zhao, J Du, X Li, K Li, Z Zhao, W Bi… - European Journal of …, 2023 - Elsevier
Lymphoid-tyrosine phosphatase (LYP) is mainly expressed in the immune system and plays an important role in the T-cell receptor (TCR) signaling pathway and tumor immunity. Herein…
Number of citations: 3 www.sciencedirect.com

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